REACTION_CXSMILES
|
CC(C)([O-])C.[K+].[C:7]([O:15]C)(=O)[C:8]1[CH:13]=[CH:12][CH:11]=[N:10][CH:9]=1.C1(=O)[O:22][CH2:21][CH2:20][CH2:19][CH2:18]1>O1CCCC1.O>[N:10]1[CH:11]=[CH:12][CH:13]=[C:8]([C:7]([CH2:18][CH2:19][CH2:20][CH2:21][OH:22])=[O:15])[CH:9]=1 |f:0.1|
|
Name
|
|
Quantity
|
83.55 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
68.5 g
|
Type
|
reactant
|
Smiles
|
C(C1=CN=CC=C1)(=O)OC
|
Name
|
|
Quantity
|
75 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCO1)=O
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
23 °C
|
Type
|
CUSTOM
|
Details
|
The solution is then stirred at 23° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with toluene (125 ml)
|
Type
|
ADDITION
|
Details
|
the aqueous phase is treated dropwise with concentrated hydrochloric acid (400 ml;37% w/v)
|
Type
|
STIRRING
|
Details
|
The solution Is stirred for a further 2 hours
|
Duration
|
2 h
|
Type
|
WASH
|
Details
|
The solution is then washed with dichloromethane (250 ml)
|
Type
|
ADDITION
|
Details
|
the aqueous phase is treated with aqueous sodium hydroxide solution
|
Type
|
WASH
|
Details
|
The aqueous phase is then washed with toluene (125 ml)
|
Type
|
WASH
|
Details
|
the organic phase is back washed with water (3×100 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane
|
Type
|
EXTRACTION
|
Details
|
The dichloromethane extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
is dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=CC(=CC=C1)C(=O)CCCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 61.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 68.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |